molecular formula C22H23N3O6 B2984108 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954092-82-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2984108
CAS RN: 954092-82-1
M. Wt: 425.441
InChI Key: QGWKJRBMXPJLLA-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
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Scientific Research Applications

Metal-Induced Tautomerization

Research by Ruiz and Perandones (2009) explored the tautomerization of oxazole and thiazole molecules to heterocyclic carbenes upon coordination to manganese(i), leading to their transmetalation to gold(i). This study demonstrates the potential of related heterocyclic structures in the development of new catalytic processes and materials science applications (Ruiz & Perandones, 2009).

Crystal and Electronic Structure Analysis

Aydın et al. (2017) focused on the crystal and electronic structure of a compound with a closely related structural motif, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the structural and potentially electronic properties of such compounds. This has implications for the design of new materials with tailored properties (Aydın et al., 2017).

Synthesis and Characterization of Polybenzoxazine

Qi et al. (2009) reported on the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups, highlighting the improved thermal stability and dynamic mechanical properties of these materials. This research contributes to the development of high-performance polymers for advanced technologies (Qi et al., 2009).

Novel Synthesis Methods

Shaikh and Varvounis (2014) developed a new method for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans, demonstrating the versatility of related structures in synthetic chemistry and potential applications in drug discovery (Shaikh & Varvounis, 2014).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(25-8-9-29-19(14-25)15-4-2-1-3-5-15)13-23-21(27)22(28)24-16-6-7-17-18(12-16)31-11-10-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWKJRBMXPJLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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